4-i-Butyloxy-2-methylphenylZinc bromide
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Overview
Description
4-Iso-butyloxy-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-Iso-butyloxy-2-methylphenylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iso-butyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-Iso-butyloxy-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Iso-butyloxy-2-methylphenyl bromide+Zn→4-Iso-butyloxy-2-methylphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of 4-Iso-butyloxy-2-methylphenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Chemical Reactions Analysis
Types of Reactions: 4-Iso-butyloxy-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is the primary solvent used, but other solvents like diethyl ether can also be employed.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products: The major products formed from reactions involving 4-Iso-butyloxy-2-methylphenylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-Iso-butyloxy-2-methylphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis Research: Studied for its role in various catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism by which 4-Iso-butyloxy-2-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. In palladium-catalyzed coupling reactions, the zinc compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
4-Methyl-2-pyridylzinc bromide: Another organozinc compound used in similar coupling reactions.
Isobutylzinc bromide: Used in the synthesis of various organic compounds through similar reaction mechanisms.
Uniqueness: 4-Iso-butyloxy-2-methylphenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its use in forming carbon-carbon bonds with high precision makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H15BrOZn |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-6-4-5-10(3)7-11;;/h4,6-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
LITDVIUVLWVZNH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCC(C)C.[Zn+]Br |
Origin of Product |
United States |
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